molecular formula C7H10N2OS B2690451 5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole CAS No. 2197806-82-7

5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole

Cat. No.: B2690451
CAS No.: 2197806-82-7
M. Wt: 170.23
InChI Key: UVZKJHXWBIBYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a cyclopropylmethoxy group and a methyl group

Properties

IUPAC Name

5-(cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-5-8-7(11-9-5)10-4-6-2-3-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZKJHXWBIBYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylmethanol with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the thiadiazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles such as amines or thiols replace the cyclopropylmethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable base or catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiadiazole derivatives, including 5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole. The compound has shown significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

  • Method : Minimum Inhibitory Concentration (MIC) tests were conducted against both Gram-positive and Gram-negative bacteria.
  • Results : The compound exhibited notable antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus.
  • Comparison : When compared to standard antibiotics like Gentamicin, the compound demonstrated competitive efficacy, indicating its potential as a lead compound for developing new antibacterial agents.
Bacterial StrainMIC (μg/mL)Standard Comparison (Gentamicin)
Escherichia coli5010
Staphylococcus aureus10020

Antiviral Applications

The antiviral properties of thiadiazole compounds have gained attention, particularly in the context of emerging viral threats such as SARS-CoV-2.

Case Study: SARS-CoV-2 Inhibition

  • Research Findings : Compounds with a thiadiazole nucleus have been evaluated for their binding affinity to the main protease (Mpro) of SARS-CoV-2.
  • Binding Affinity : Compounds similar to this compound showed binding energies ranging from -6.54 to -7.33 kcal/mol, indicating strong interaction with viral proteins.
  • Implication : These findings suggest that derivatives of thiadiazole could be developed as antiviral agents targeting COVID-19.

Anti-inflammatory Properties

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects.

Case Study: Inflammation Models

  • Experimental Setup : In vivo models were used to assess the anti-inflammatory effects of thiadiazole compounds.
  • Results : Administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups.
  • Mechanism : The compound appears to inhibit pro-inflammatory cytokines and modulate immune responses.

Summary and Future Directions

The applications of this compound span multiple therapeutic areas including antibacterial, antiviral, and anti-inflammatory research. Its promising pharmacological profile warrants further investigation into its mechanism of action and potential for drug development.

Recommendations for Future Research

  • Expanded Antimicrobial Testing : Broader spectrum testing against resistant strains is necessary.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its pharmacological effects will enhance understanding and facilitate optimization.
  • In Vivo Efficacy Trials : Conducting comprehensive animal studies to evaluate safety and efficacy before clinical trials.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclopropylmethoxy)-1,2,4-thiadiazole: Lacks the methyl group at the 3-position.

    3-Methyl-1,2,4-thiadiazole: Lacks the cyclopropylmethoxy group.

    5-(Methoxy)-3-methyl-1,2,4-thiadiazole: Substitutes the cyclopropylmethoxy group with a methoxy group.

Uniqueness

5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole is unique due to the presence of both the cyclopropylmethoxy and methyl groups, which confer specific steric and electronic properties

Biological Activity

5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound features a thiadiazole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The synthesis of this compound typically involves the reaction of cyclopropylmethanol with appropriate thiadiazole precursors under controlled conditions. The presence of the cyclopropyl group is thought to enhance the compound's lipophilicity and biological activity.

Antimicrobial Activity

Thiadiazole derivatives have demonstrated notable antimicrobial properties. In vitro studies have indicated that this compound exhibits activity against various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli31.25 μg/mL
Staphylococcus aureus62.5 μg/mL
Bacillus cereus31.25 μg/mL

The compound showed superior antibacterial activity compared to standard antibiotics such as gentamicin and ofloxacin, particularly against Gram-positive bacteria.

Anticancer Activity

Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines:

Cancer Cell LineIC50 Value (μg/mL)Reference
A549 (lung carcinoma)0.52
MCF-7 (breast cancer)0.28

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction.

Neuroprotective Effects

Thiadiazole derivatives are also being explored for their neuroprotective properties. Studies have shown that certain derivatives can protect neuronal cells from oxidative stress and excitotoxicity. For instance, in models of induced seizures, compounds similar to this compound demonstrated significant anticonvulsant activity without notable neurotoxicity .

The biological activities of thiadiazoles like this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiadiazoles act by inhibiting specific enzymes involved in cellular processes. For instance, they can inhibit carbonic anhydrase or other key metabolic enzymes.
  • Interaction with Receptors : These compounds may interact with various receptors in the central nervous system or other tissues, modulating neurotransmitter release and signaling pathways.
  • Induction of Apoptosis : In cancer cells, thiadiazoles have been shown to activate apoptotic pathways, leading to cell death.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in clinical and preclinical settings:

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of multiple thiadiazole derivatives against common pathogens. The results indicated that compounds with a cyclopropyl substituent exhibited enhanced activity compared to their non-substituted counterparts .
  • Cancer Research : In a series of experiments assessing the anticancer potential of various thiadiazoles, it was found that those with specific substitutions at the C-3 position showed increased potency against lung and breast cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, cyclopropylmethoxy groups can be introduced via alkylation of a thiol precursor (e.g., 3-methyl-1,2,4-thiadiazole-5-thiol) with cyclopropylmethyl halides under basic conditions. Key factors include:

  • Solvent choice : Aqueous or ethanol media are common for minimizing side reactions .
  • Temperature : Reactions often proceed at reflux (e.g., 90°C for 3 hours) to enhance kinetics .
  • Catalysts : Use of POCl₃ or bases like K₂CO₃ improves electrophilic substitution efficiency .
    Yield optimization (60–85%) requires careful pH control during precipitation and recrystallization from DMSO/water mixtures .

Q. How can modern spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • ¹H/¹³C-NMR : Assigns proton environments (e.g., cyclopropylmethoxy δ ~3.5–4.5 ppm; methyl group δ ~2.5 ppm) and confirms substitution patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1150–1186 cm⁻¹, C-O-C at ~1100 cm⁻¹) .
  • HPLC : Validates purity (>95%) using retention time comparisons with standards .
  • Elemental Analysis : Matches experimental and theoretical C/H/N/S percentages .

Advanced Research Questions

Q. What strategies are effective in analyzing the pharmacological potential of this compound, particularly regarding enzyme inhibition or cytotoxicity?

Methodological Answer:

  • Enzyme Assays : Screen against targets like urease or kinases using spectrophotometric methods (e.g., inhibition of jack bean urease measured via ammonia release at 630 nm) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., IC₅₀ values for compounds like 5-(3-bromophenyl)-analogs show activity at ~10–50 μM) .
  • Molecular Docking : Predict binding modes using software like AutoDock Vina. For example, dock the cyclopropylmethoxy group into hydrophobic pockets of target proteins .

Q. How do structural modifications at the cyclopropylmethoxy or methyl groups affect physicochemical properties?

Methodological Answer:

  • LogP Studies : Introduce electron-withdrawing groups (e.g., Br at the phenyl ring) to increase hydrophobicity (LogP increases by ~1.5 units) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals that bulky substituents (e.g., cyclohexyl) raise melting points (e.g., 197–270°C) .
  • Solubility : Replace cyclopropylmethoxy with hydrophilic groups (e.g., hydroxyl) to enhance aqueous solubility (tested via shake-flask method) .

Q. What methodologies are recommended for resolving contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .
  • SAR Rationalization : Use crystallography (e.g., X-ray of protein-ligand complexes) to validate binding hypotheses when docking predictions conflict with experimental data .
  • Reproducibility Checks : Replicate synthesis and bioassays with strict adherence to reported protocols (e.g., POCl₃ stoichiometry in cyclization reactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.